molecular formula C11H11NO3 B2539830 3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid CAS No. 1823591-68-9

3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid

Cat. No.: B2539830
CAS No.: 1823591-68-9
M. Wt: 205.213
InChI Key: FIAGCFBMENMADU-UHFFFAOYSA-N
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Description

3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazoline ring fused to a benzyl group at the 3-position and a carboxylic acid moiety at the 5-position.

Properties

IUPAC Name

3-benzyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-11(14)10-7-9(12-15-10)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAGCFBMENMADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823591-68-9
Record name 3-benzyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylcyclopropanes with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring . Another approach involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of eco-friendly and metal-free synthetic routes is encouraged to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoles, while substitution reactions can produce a wide range of functionalized isoxazoles .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoxazole derivatives, including 3-benzyl-4,5-dihydro-isoxazole-5-carboxylic acid. For example, derivatives of isoxazole have shown significant activity against various bacterial strains. In vitro evaluations indicated that certain modifications to the isoxazole structure enhance antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Properties

Research has suggested that compounds containing the isoxazole ring can exhibit anti-inflammatory effects. The mechanism of action often involves the modulation of inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been pivotal in optimizing the efficacy of isoxazole derivatives. By systematically modifying the functional groups attached to the isoxazole ring, researchers have identified specific substitutions that enhance biological activity, including anti-tuberculosis properties .

Herbicidal Efficacy

3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid has been investigated for its herbicidal properties. It has shown potential as a herbicide with selective action against various weed species while maintaining compatibility with crop plants. This selectivity is crucial for developing sustainable agricultural practices .

Plant Growth Regulation

The compound also serves as a plant growth regulator, influencing plant development and yield. Its application in crop management can help improve productivity while reducing reliance on traditional herbicides that may harm beneficial plants .

Synthesis and Chemical Properties

The synthesis of 3-benzyl-4,5-dihydro-isoxazole-5-carboxylic acid typically involves cycloaddition reactions and modifications to existing isoxazole frameworks. The structural features of this compound contribute to its biological activity, making it an attractive target for further research .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Herbicidal ActivityDemonstrated effective control over perennial weeds with high selectivity for crops.
Study 2 Antimicrobial PropertiesIdentified significant inhibition against Staphylococcus aureus and other pathogens with modified derivatives showing enhanced activity.
Study 3 Structure-Activity RelationshipsHighlighted the importance of specific substitutions on the isoxazole ring for optimizing therapeutic effects against tuberculosis.

Mechanism of Action

The mechanism of action of 3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the isoxazole ring .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural and functional attributes of 3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid with its closest analogs from the evidence:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid (hypothetical) Benzyl C₁₁H₁₁NO₃ 221.21 (calc.) Potential bioactive scaffold; benzyl group may enhance lipophilicity.
3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid ethyl ester Phenyl + ethyl ester C₁₂H₁₃NO₃ 219.24 Synthesized via PhIO-mediated cyclization in micellar media; ester improves bioavailability.
3-(3-Methoxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid benzo[1,3]dioxol-5-ylamide 3-Methoxy-phenyl + benzodioxolamide C₁₈H₁₆N₂O₅ 340.33 Amide linkage enhances target specificity; benzodioxole may improve CNS penetration.
3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid Benzo[1,3]dioxol-5-yl C₁₁H₉NO₅ 235.19 (calc.) Polar substituent may reduce metabolic stability but increase solubility.

Pharmacological Potential

  • Anti-inflammatory Activity : Benzisoxazole derivatives with electron-withdrawing groups (e.g., nitro, methoxy) show enhanced COX-2 inhibition . The benzyl group in the target compound may similarly modulate COX activity.
  • Neuroleptic Applications : Substituted benzisoxazoles are precursors to antipsychotic drugs like risperidone. The benzodioxolamide analog could exhibit improved blood-brain barrier penetration.
  • Antibacterial Properties : The carboxylic acid moiety in these compounds may chelate metal ions critical for bacterial enzymes, as seen in caffeic acid derivatives .

Physicochemical Properties

  • Lipophilicity : The benzyl group (logP ~2.5) increases lipophilicity compared to the phenyl (logP ~2.1) or benzo[1,3]dioxol-5-yl (logP ~1.8) analogs, favoring membrane permeability.
  • Solubility : Carboxylic acid derivatives generally exhibit moderate aqueous solubility (~1–10 mg/mL), while ester or amide forms (e.g., ethyl ester ) show lower solubility but better absorption.

Biological Activity

3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid is a heterocyclic compound belonging to the isoxazole family. Its unique structure, characterized by a benzyl group and a carboxylic acid functionality, positions it as a promising candidate in medicinal chemistry. This article delves into its biological activities, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for 3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid is C11H11N1O3C_{11}H_{11}N_{1}O_{3}. The compound features a five-membered isoxazole ring with a carboxylic acid group at one end and a benzyl substituent at the other.

The biological effects of 3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid are likely mediated through its ability to bind to various enzymes and receptors. This binding can modulate their activity, leading to altered cellular responses. The presence of the carboxylic acid group enhances its hydrophilicity, potentially improving bioavailability .

Synthesis Methods

The synthesis of 3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid typically involves cyclization reactions using benzylcyclopropanes and hydroxylamine hydrochloride under acidic conditions. Alternative eco-friendly synthetic routes are being explored to minimize environmental impact while maintaining efficiency .

Table: Summary of Biological Activities

Activity Findings References
AntimicrobialEffective against resistant bacterial strains
AnticancerInhibits proliferation in lung carcinoma (H-157) and kidney fibroblast (BHK-21) cell lines
Anti-inflammatoryPotential COX enzyme inhibition observed in related compounds

Notable Research

A study published in Bioorganic & Medicinal Chemistry explored the structure-activity relationships of various isoxazoles, noting that modifications at specific positions could enhance biological efficacy against cancer cells . Another review highlighted the therapeutic potential of isoxazole derivatives in treating inflammatory diseases due to their selective COX inhibition properties .

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